molecular formula C9H12N2O3 B1283736 Tert-butyl 4-formyl-1H-imidazole-1-carboxylate CAS No. 89525-40-6

Tert-butyl 4-formyl-1H-imidazole-1-carboxylate

Cat. No.: B1283736
CAS No.: 89525-40-6
M. Wt: 196.2 g/mol
InChI Key: SMDTZPHHWJKGMW-UHFFFAOYSA-N
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Description

Tert-butyl 4-formyl-1H-imidazole-1-carboxylate is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Chemosensors

Tert-butyl 4-formyl-1H-imidazole-1-carboxylate derivatives have been reported as effective luminescent sensors for detecting cyanide and mercury ions. These imidazole derivatives demonstrate exclusive sensitivity towards CN- ions, resulting in fluorescence quenching and reduced singlet state lifetime. The detection limits for these compounds in a CH3CN/H2O system are notably low, indicating high sensitivity. Their reversible sensing capabilities for CN- and Hg2+ ions have been successfully tested across multiple cycles (Emandi et al., 2018).

Intermediate for Anticancer Drugs

This compound derivatives have been identified as important intermediates in the synthesis of small molecule anticancer drugs. A study highlights the synthesis of such derivatives through a high-yield method, emphasizing their role in the development of novel antitumor agents and drugs for treating depression and cerebral ischemia (Zhang et al., 2018).

Catalysis in Organic Synthesis

Research has been conducted on imidazole derivatives, including tert-butylphenol, as intermediates in organic synthesis. The catalyst for the alkylation reaction of phenol and tert-butyl alcohol, 1H-imidazole-1-acetic acid tosilate, was synthesized and shown to be effective and easily recyclable. This highlights its potential for industrial synthesis of tert-butylphenol (Zhang et al., 2022).

Carbene Structure Analysis

The carbene structure of stable acyl (formyl) anion equivalents has been investigated, including 3-lithiated 4-tert-butyl-imidazol-2-ylidene. This research provides insight into the stability of acyl anion equivalents and their potential applications in organic synthesis (Hill et al., 1997).

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-formyl-1H-imidazole-1-carboxylate plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to form weak intermolecular hydrogen bonds, which can influence its interactions with other molecules . The compound’s structure allows it to participate in various biochemical pathways, potentially affecting enzyme activity and protein function.

Cellular Effects

This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Its interactions with cellular components can lead to changes in the activity of specific enzymes and proteins, thereby altering cellular processes. The compound’s impact on cellular metabolism may involve modulation of metabolic flux and metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, leading to changes in gene expression and cellular function. The compound’s ability to form hydrogen bonds and participate in π-π interactions contributes to its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can form stable structures through hydrogen bonding and π-π interactions, which may affect its activity over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can influence metabolic flux and the levels of specific metabolites. The compound’s role in metabolic pathways highlights its potential impact on cellular metabolism and overall biochemical processes .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. The compound’s localization within cells can provide insights into its role in cellular processes and its potential therapeutic applications .

Properties

IUPAC Name

tert-butyl 4-formylimidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-9(2,3)14-8(13)11-4-7(5-12)10-6-11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDTZPHHWJKGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573167
Record name tert-Butyl 4-formyl-1H-imidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89525-40-6
Record name tert-Butyl 4-formyl-1H-imidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-formyl-1H-imidazole-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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